Bedaquiline

Description

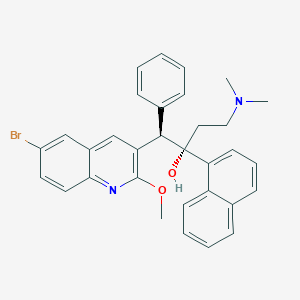

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIJNHUBAXPXFS-XLJNKUFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027810, DTXSID80903989 | |

| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Bedaquiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White solid | |

CAS No. |

843663-66-1, 654653-93-7 | |

| Record name | Bedaquiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843663-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654653-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bedaquiline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bedaquiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEDAQUILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bedaquiline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118 °C | |

| Record name | Bedaquiline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Bedaquiline's Action on ATP Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline (BDQ), a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the specific inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis, has opened new avenues for antitubercular drug development. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and key experimental methodologies used to elucidate the mechanism of action of this compound on its target enzyme.

Core Mechanism of Action: Inhibition of the c-Ring Rotor

This compound's primary mode of action is the direct inhibition of the mycobacterial F-ATP synthase, a crucial enzyme for generating cellular energy in the form of ATP.[1][2] The drug specifically targets the membrane-embedded Fo domain of the ATP synthase, inducing a bactericidal effect by depleting the energy reserves of both replicating and non-replicating mycobacteria.[1][2]

Binding Site and Molecular Interactions

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to tight pockets at the interface of the 'a' subunit and the c-ring of the ATP synthase.[3][4][5] This binding is not to a single site but occurs at multiple locations, including 'c-only' sites and two higher-affinity sites designated as the 'leading' and 'lagging' sites, which also involve interactions with the 'a' subunit.[5][6] The binding of this compound induces significant conformational changes in the ATP synthase, which are crucial for its potent inhibitory activity.[4][5]

The interaction is characterized by the dimethylamino group of this compound interacting with the carboxyl group of the highly conserved glutamate (B1630785) residue (E65 in M. smegmatis) within the c-subunit.[7] This interaction is critical as it directly interferes with the proton translocation mechanism essential for the rotation of the c-ring. By occupying these binding sites, this compound effectively stalls the rotation of the c-ring, thereby preventing the synthesis of ATP.[1][8]

Resistance Mutations

The critical role of the c-subunit in this compound's mechanism is further underscored by the emergence of resistance mutations. Mutations in the atpE gene, which encodes the c-subunit, are a primary mechanism of this compound resistance.[9][10][11] Commonly observed mutations include substitutions at amino acid residues such as D28, E61, A63, and I66 in M. tuberculosis.[1] These mutations can prevent the binding of this compound to its target, thereby reducing the drug's inhibitory effect.[1]

Quantitative Data on this compound Inhibition

The potency of this compound's inhibitory action on ATP synthase has been quantified through various biochemical assays. The following tables summarize key quantitative data from multiple studies.

| Parameter | Organism | Value | Reference |

| IC50 (ATP Synthesis) | Mycobacterium phlei | 20-25 nM | [8] |

| Mycobacterium bovis BCG | 5.3 nM | [12] | |

| Yeast Mitochondria | ~1.1 µM | [1] | |

| Human Mitoplasts | ~0.66 µM | [1] | |

| IC50 (ATP Hydrolysis) | Yeast F1Fo ATP synthase | ~25 nM | [1] |

| M. smegmatis (truncated α) | Inhibited by ~60% at 2 µM | [5] | |

| Kd (Binding Affinity) | Isolated c-subunit | 500 nM | [13] |

| Isolated ε-subunit | 19.1 µM | [13] | |

| Human ATP synthase | 1:1 binding model | [4] |

Experimental Protocols

ATP Synthesis Inhibition Assay using Inverted Membrane Vesicles (IMVs)

This assay measures the rate of ATP synthesis by the F1Fo-ATP synthase in inside-out membrane vesicles, typically from Mycobacterium smegmatis or Mycobacterium bovis BCG.

Methodology:

-

Preparation of Inverted Membrane Vesicles (IMVs):

-

Grow mycobacterial cultures to the desired optical density.

-

Harvest cells by centrifugation and wash with a suitable buffer.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells using a French press or sonicator.

-

Centrifuge the lysate at low speed to remove unbroken cells and debris.

-

Pellet the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer to obtain IMVs.

-

-

ATP Synthesis Assay:

-

Prepare a reaction mixture containing a respiratory substrate (e.g., succinate (B1194679) or NADH), ADP, and inorganic phosphate (B84403) (Pi) in a suitable buffer.

-

Add a luciferin/luciferase-based ATP detection reagent to the mixture.

-

Add a known concentration of IMVs to the reaction mixture.

-

Initiate the reaction by adding the respiratory substrate.

-

Measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

-

To determine the IC50 of this compound, perform the assay with varying concentrations of the drug and measure the inhibition of ATP synthesis.

-

Cryo-Electron Microscopy (Cryo-EM) of ATP Synthase-Bedaquiline Complex

Cryo-EM is a powerful technique to determine the high-resolution structure of the ATP synthase enzyme in complex with this compound, revealing the precise binding site and conformational changes.

Methodology:

-

Purification of Mycobacterial F-ATP Synthase:

-

Grow a mycobacterial strain engineered with an affinity tag (e.g., 3xFLAG) on one of the ATP synthase subunits (e.g., the β subunit).[5]

-

Harvest the cells and prepare membrane vesicles as described above.

-

Solubilize the membrane proteins using a mild detergent (e.g., DDM).

-

Purify the ATP synthase complex using affinity chromatography (e.g., anti-FLAG M2 affinity gel).

-

Further purify the complex using size-exclusion chromatography.

-

-

Sample Preparation and Data Collection:

-

Incubate the purified ATP synthase with a saturating concentration of this compound.

-

Apply the complex to a cryo-EM grid and plunge-freeze in liquid ethane.

-

Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector.

-

-

Image Processing and Structure Determination:

-

Perform motion correction and contrast transfer function (CTF) estimation on the raw images.

-

Pick individual particle images and perform 2D classification to select for high-quality particles.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ATP synthase-bedaquiline complex.

-

Build an atomic model into the cryo-EM density map.

-

Visualizations

This compound's Mechanism of Action on ATP Synthase

References

- 1. researchgate.net [researchgate.net]

- 2. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound reprograms central metabolism to reveal glycolytic vulnerability in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM of native membranes reveals an intimate connection between the Krebs cycle and aerobic respiration in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delayed bactericidal response of Mycobacterium tuberculosis to this compound involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adverse effects of this compound in patients with extensively drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of energy metabolism interfere with antibiotic-induced death in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Bedaquiline: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of bedaquiline, the first drug with a novel mechanism of action against Mycobacterium tuberculosis to be approved in over 40 years. This document provides a comprehensive overview of its journey from a screening hit to a cornerstone of multidrug-resistant tuberculosis (MDR-TB) treatment, with a focus on the core scientific and clinical data.

Discovery and Lead Identification

This compound emerged from a whole-cell phenotypic screening campaign against Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis. This approach prioritized compounds with bactericidal activity, irrespective of their specific target.

Experimental Protocol: Whole-Cell Screening

The initial high-throughput screening (HTS) was designed to identify compounds that induced cell lysis in M. smegmatis.

Methodology:

-

Bacterial Culture: M. smegmatis mc²155 was cultured in 7H9 broth supplemented with ADC (albumin-dextrose-catalase) to mid-log phase.

-

Assay Plate Preparation: A library of chemical compounds was dispensed into 384-well microplates.

-

Inoculation: The bacterial culture was diluted and added to the assay plates.

-

Incubation: Plates were incubated at 37°C.

-

Readout: Bacterial growth was initially assessed by measuring optical density at 600 nm (OD₆₀₀). A secondary assay based on the release of adenylate kinase (AK), an intracellular enzyme, was used to specifically identify compounds causing cell lysis.

-

Hit Confirmation: Compounds showing significant growth inhibition and AK release were selected for further characterization, including determination of the minimum inhibitory concentration (MIC).

This screening effort identified the diarylquinoline (DAQ) scaffold as a promising starting point for a new class of anti-tubercular agents.

Mechanism of Action: Targeting ATP Synthase

Subsequent studies to elucidate the mechanism of action of the diarylquinoline lead compound, R207910 (later named this compound), revealed a novel target: the F1Fo ATP synthase of M. tuberculosis.

This compound specifically inhibits the proton pump of the mycobacterial ATP synthase, a crucial enzyme for generating cellular energy in the form of ATP. This inhibition disrupts the energy metabolism of the bacterium, leading to cell death. The drug binds to the c-subunit of the Fo rotor ring of the ATP synthase, effectively stalling its rotation and halting ATP production. This mechanism is distinct from all other existing anti-tubercular drugs, making this compound effective against strains resistant to other agents.

Experimental Protocol: ATP Synthase Inhibition Assay

The inhibitory activity of this compound on mycobacterial ATP synthase was confirmed using inverted membrane vesicles (IMVs) from M. phlei.

Methodology:

-

Preparation of Inverted Membrane Vesicles (IMVs): M. phlei cells were disrupted, and the cell membrane fragments were isolated and allowed to re-form into IMVs, with the ATP synthase oriented such that the ATP-generating F1 subunit is on the exterior.

-

ATP Synthesis Assay:

-

IMVs were incubated in a reaction buffer containing ADP and inorganic phosphate (B84403) (Pi).

-

The reaction was initiated by providing a proton motive force, typically through the addition of a substrate for the electron transport chain (e.g., succinate).

-

ATP production was continuously monitored using a luciferin/luciferase-based bioluminescence assay.

-

-

Inhibition Measurement: Various concentrations of this compound were added to the assay mixture, and the reduction in ATP synthesis was measured to determine the half-maximal inhibitory concentration (IC₅₀).

Lead Optimization

The initial diarylquinoline hit underwent extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects, particularly cardiotoxicity associated with inhibition of the hERG potassium channel. This involved systematic modifications to the three main structural components of the molecule: the A-ring (quinoline), the B-ring (phenyl), and the C-ring (naphthyl), as well as the linker and the dimethylamino side chain. These modifications aimed to improve the safety profile while retaining potent anti-tubercular activity.

Preclinical Development

This compound demonstrated potent in vitro activity against a wide range of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis. In vivo studies in murine models of tuberculosis confirmed its bactericidal and sterilizing activity.

Preclinical Activity Data

| Parameter | Value | Reference Strain/Model |

| In Vitro Potency | ||

| MIC vs. M. tuberculosis H37Rv | 0.03 - 0.06 µg/mL | Standard laboratory strain |

| MIC Range vs. MDR-TB isolates | 0.03 - 0.25 µg/mL | Clinical isolates |

| Mechanism of Action | ||

| IC₅₀ for M. phlei ATP synthase | 20 - 25 nM | Inverted membrane vesicles |

| In Vivo Efficacy | ||

| Activity in murine TB model | Bactericidal and sterilizing | Mouse infection models |

Clinical Development

The clinical development of this compound involved Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound. These studies established the initial dosing regimens for subsequent clinical trials.

| Trial Identifier | Study Design | Population | Key Findings |

| Various | Single and multiple ascending dose studies | Healthy adult volunteers | This compound was generally well-tolerated. The pharmacokinetic profile was characterized by a long terminal half-life. |

Phase II Clinical Trials

Two pivotal Phase IIb trials, C208 and C209, provided key evidence for the efficacy and safety of this compound in patients with MDR-TB.

Trial C208 (NCT00449644)

This was a randomized, double-blind, placebo-controlled trial.

| Parameter | This compound + Background Regimen (n=79) | Placebo + Background Regimen (n=81) |

| Patient Demographics | ||

| Mean Age (years) | 32.0 | 32.0 |

| Female (%) | 35.6 | 35.6 |

| Efficacy Outcomes | ||

| Median Time to Sputum Culture Conversion (days) | 83 | 125 |

| Culture Conversion at 24 Weeks (%) | 79 | 58 |

| Culture Conversion at 120 Weeks (%) | 62 | 44 |

| Cure Rate at 120 Weeks (WHO definition) (%) | 58 | 32[1] |

| Safety Outcomes | ||

| Deaths | 10 | 2[1] |

| QTcF Prolongation (>450 ms) (%) | 26.6 | 8.6[2] |

Trial C209 (NCT00910871)

This was an open-label, single-arm trial to further evaluate the safety and efficacy of this compound in a broader population of patients with MDR-TB, including those with pre-extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) TB.[3][4]

| Parameter | Value (N=233) |

| Patient Population | |

| MDR-TB (%) | 63.5 |

| Pre-XDR-TB (%) | 18.9 |

| XDR-TB (%) | 16.3 |

| Efficacy Outcomes (120 Weeks) | |

| Culture Conversion (Overall, %) | 72.2 |

| Culture Conversion (MDR-TB, %) | 73.1 |

| Culture Conversion (Pre-XDR-TB, %) | 70.5 |

| Culture Conversion (XDR-TB, %) | 62.2 |

| Safety Outcomes | |

| Deaths (%) | 6.9 |

Phase III Clinical Trials (STREAM Trial)

The STREAM (Standardised Treatment Regimen of Anti-tuberculosis Drugs for Patients with MDR-TB) trial evaluated shorter, this compound-containing regimens for MDR-TB.

STREAM Stage 2

This stage of the trial assessed a 6-month and a 9-month all-oral this compound-containing regimen.

| Regimen | Favorable Outcome Rate (%) | Comparator (9-month injectable regimen) Favorable Outcome Rate (%) |

| 6-month this compound-containing regimen | 91.0 | 68.5[5] |

| 9-month all-oral this compound-containing regimen | 82.7 | 71.1[5][6] |

Regulatory Approval and Post-Marketing

Based on the robust data from the clinical trial program, this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of pulmonary MDR-TB in adults, as part of combination therapy when an effective treatment regimen cannot otherwise be provided. It has since been approved in numerous other countries and is included in the World Health Organization's (WHO) list of essential medicines.

Conclusion

The discovery and development of this compound represents a landmark achievement in the fight against tuberculosis. Its novel mechanism of action, potent bactericidal activity against resistant strains, and the success of shorter, this compound-containing treatment regimens have transformed the management of MDR-TB, offering new hope to patients with this life-threatening disease. Ongoing research continues to explore the optimal use of this compound in various treatment combinations and patient populations.

References

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 2. Evidence base for policy formulation - The Use of this compound in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. This compound in the treatment of multidrug- and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STREAM 2 clinical trial results show two new oral, this compound-containing, short regimen treatments are safe and effective in treating multi-drug resistant tuberculosis (MDR-TB) | LSTM [lstmed.ac.uk]

- 6. vitalstrategies.org [vitalstrategies.org]

Diarylquinoline class of antibiotics mechanism

An In-depth Technical Guide to the Mechanism of the Diarylquinoline Class of Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diarylquinolines represent a novel class of antibiotics pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] This class, with bedaquiline as its flagship compound, introduces a unique mechanism of action by directly targeting cellular energy metabolism in Mycobacterium tuberculosis (Mtb).[2][3] Diarylquinolines specifically inhibit the F1Fo-ATP synthase, an enzyme essential for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][4] The primary mechanism involves binding to the oligomeric c-subunit of the enzyme's membrane-embedded Fo domain, which stalls the rotor ring, blocks proton translocation, and halts ATP synthesis, leading to bacterial cell death.[2][5][6] This bactericidal activity is effective against both replicating and non-replicating, dormant mycobacteria.[1][4] While direct inhibition of the c-ring is the principal mechanism, other proposed actions, such as uncoupling of the proton motive force and interaction with the ε-subunit, contribute to a more comprehensive understanding of their activity.[7] Resistance primarily arises from mutations in the target gene, atpE, or through the upregulation of efflux pumps via mutations in the Rv0678 transcriptional repressor.[8][9] This guide provides a detailed examination of the molecular mechanisms, quantitative efficacy, resistance pathways, and key experimental methodologies related to diarylquinoline antibiotics.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[7][10] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined conventional treatment regimens, creating an urgent need for novel therapeutics with new mechanisms of action.[10] The diarylquinoline (DARQ) class of antibiotics was a landmark development in this context.[2] this compound (formerly TMC207), the first diarylquinoline approved by the U.S. FDA in over 40 years for TB treatment, operates by a unique mechanism: the inhibition of mycobacterial ATP synthase.[2][11] This novel target means there is no cross-resistance with existing anti-TB drugs, making it a cornerstone of treatment for drug-resistant infections.[1] Diarylquinolines are highly specific for the mycobacterial enzyme, ensuring minimal off-target effects on the human mitochondrial equivalent.[2][12]

The Molecular Target: Mycobacterial F-ATP Synthase

The F1Fo-ATP synthase is a multi-subunit enzyme complex responsible for the bulk of ATP production through oxidative phosphorylation, making it indispensable for Mtb's survival and growth.[7][13] The enzyme couples the translocation of protons across the cytoplasmic membrane to the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[5][6]

The mycobacterial F-ATP synthase is composed of two main domains:[13][14]

-

The F1 domain (α3β3γδε): A water-soluble, cytoplasmic portion that contains the catalytic sites for ATP synthesis located on the β-subunits.[14]

-

The Fo domain (ab2c9): A membrane-embedded portion that functions as a proton channel.[13][14] It consists of a ring of nine c-subunits that rotates as protons pass through a channel formed at the interface with the a-subunit.[6][15]

This rotation of the c-ring drives the central stalk (subunits γ and ε), which in turn induces conformational changes in the catalytic F1 domain, leading to ATP synthesis.[13] The unique structure and essentiality of this enzyme in mycobacteria make it an ideal target for therapeutic intervention.[2]

Caption: Structure of the Mycobacterial F1Fo-ATP Synthase.

Core Mechanism of Action

Direct Inhibition of the c-Subunit Rotor Ring

The primary bactericidal action of diarylquinolines is the direct inhibition of the F-ATP synthase by binding to the c-subunit rotor ring within the Fo domain.[2][7][16] Genetic, biochemical, and structural studies have confirmed that the c-subunit (encoded by the atpE gene) is the direct target.[6][16][17]

The mechanism proceeds as follows:

-

Binding: The diarylquinoline molecule, such as this compound, binds to a pocket formed at the interface between adjacent c-subunits in the rotor ring.[6][18] This binding site is located near the conserved glutamate (B1630785) residue (Glu61) that is essential for proton translocation.[6][18]

-

Proton Channel Obstruction: By occupying this critical space, the drug physically blocks the movement of protons through the Fo channel.[5][19]

-

Stalling of Rotation: The binding of the drug effectively "jams" the c-ring, preventing its rotation.[7][19]

-

Inhibition of ATP Synthesis: Since rotation of the c-ring is mechanically coupled to the catalytic activity of the F1 domain, its arrest leads to a complete halt in ATP synthesis.[4][7]

-

Cell Death: The resulting depletion of cellular ATP disrupts all essential energy-dependent processes, ultimately causing bacterial cell death.[4][12] This mechanism is effective even against dormant, non-replicating bacilli that still require a basal level of ATP.[1][7]

Caption: Diarylquinoline inhibition of the ATP synthase rotational mechanism.

The Uncoupling Hypothesis

At higher concentrations (typically ≥30-fold the MIC), this compound has been shown to function as a proton motive force (PMF) uncoupler.[7][20] This indirect mechanism involves the drug acting as a proton shuttle or ionophore, dissipating the transmembrane pH gradient.[7][21] this compound can function as a H+/K+ anti-porter, carrying protons across the membrane independent of the ATP synthase channel.[7] This uncoupling of the electron transport chain from ATP synthesis further disrupts cellular energy homeostasis.[21] However, recent studies with newer diarylquinolines suggest this uncoupling activity may not be essential for the primary bactericidal effect and could be linked to off-target toxicities.[7][20][22]

The Role of the ε-Subunit

A second, more controversial direct mechanism has been proposed involving this compound binding to the ε-subunit of the F1 domain.[7] The ε-subunit is part of the central stalk that links the rotation of the Fo motor to the F1 catalytic head.[7] It is suggested that binding to the ε-subunit could disrupt this coupling.[7] However, this mechanism is debated due to the moderate binding affinity of this compound for the isolated ε-subunit (Kd of 19.1 μM) and the inability to generate spontaneous resistance mutants in this subunit.[7]

Quantitative Analysis of Diarylquinoline Activity

The potency of diarylquinolines is assessed through in vitro susceptibility testing and in vivo efficacy models.

Table 1: In Vitro Potency of Diarylquinolines against M. tuberculosis

| Compound | Strain | Genotype | MIC (μg/mL) | Citation(s) |

| This compound (BDQ) | H37Rv (WT) | Wild-Type | 0.002 - 0.013 | [7] |

| This compound (BDQ) | H37Rv (WT) | Wild-Type | 0.03 - 0.06 | [23] |

| This compound (BDQ) | Clinical Isolate | Wild-Type | 0.0625 | [24] |

| This compound (BDQ) | Clinical Isolate | Rv0678 mutant | 0.5 | [24] |

| This compound (BDQ) | Resistant Mutant | atpE mutant | 0.12 - 3.84 | [23] |

| TBAJ-587 | H37Rv (WT) | Wild-Type | 0.016 | [24] |

| TBAJ-587 | Clinical Isolate | Rv0678 mutant | 0.0625 | [24] |

Table 2: In Vivo Efficacy of Diarylquinolines in a Murine TB Model

Data represents the reduction in bacterial load (log10 CFU) in the lungs of infected mice after 2 months of treatment.

| Treatment Group | Strain | Mean Lung CFU (log10) Reduction vs. Control | Citation(s) |

| This compound (25 mg/kg) | H37Rv (WT) | ~2.5 | [25] |

| TBAJ-587 (25 mg/kg) | H37Rv (WT) | ~4.0 | [25] |

| This compound (25 mg/kg) | Rv0678 Mutant | ~0.56 | [25] |

| TBAJ-587 (25 mg/kg) | Rv0678 Mutant | ~2.0 | [25] |

Mechanisms of Resistance

Resistance to diarylquinolines, though still relatively uncommon, can develop through two primary pathways.[8][9]

Target-Based Resistance

The most direct form of resistance involves mutations in the atpE gene, which encodes the c-subunit of the ATP synthase.[8][23] These mutations typically occur in residues that form the drug's binding pocket, sterically hindering the interaction or altering the electrostatic environment.[26] This mechanism often leads to high-level resistance to this compound.

Non-Target-Based Resistance

A more common mechanism of low-level resistance involves mutations in the Rv0678 gene.[8][9] Rv0678 encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump.[9] Inactivating mutations in Rv0678 lead to the overexpression of this pump, which actively transports diarylquinolines out of the bacterial cell, reducing the intracellular drug concentration.[9] Importantly, this mechanism can confer cross-resistance to other drugs, such as clofazimine (B1669197).[8]

Caption: Primary pathways leading to diarylquinoline resistance in Mtb.

Table 3: Resistance Mutation Frequencies and Impact on MIC

| Gene | Mutation Example | Consequence | Mutation Rate (per cell/division) | Fold Increase in MIC | Citation(s) |

| atpE | D28G, A63P, I66M | Altered target binding site | - | 4 to 128-fold | [18][23][26] |

| Rv0678 | Various (frameshift, nonsense) | Efflux pump derepression | - | 2 to 8-fold | [9] |

| Overall (at 10x MIC) | N/A | Spontaneous resistance | 4.7 x 10⁻⁷ to 8.9 x 10⁻⁹ | N/A | [23][27] |

| Overall (at 30x MIC) | N/A | Spontaneous resistance | 3.9 x 10⁻⁸ to 2.4 x 10⁻⁹ | N/A | [23][27] |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin (B115843) Microtiter Assay (REMA) is a common colorimetric method for determining the MIC of compounds against Mtb.

Methodology:

-

Inoculum Preparation: M. tuberculosis is cultured in Middlebrook 7H9 broth to mid-log phase. The culture is then diluted to a standardized optical density (e.g., OD600 = 0.0005).[28][29]

-

Drug Dilution: The diarylquinoline is serially diluted in a 96-well microtiter plate to achieve a range of final concentrations.[28]

-

Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions. Growth control (no drug) and sterile control (no bacteria) wells are included.[29]

-

Incubation: The plate is incubated at 37°C for 7 days.[29]

-

Resazurin Addition: A solution of resazurin (a cell viability indicator) is added to each well.[28] Resazurin is blue and is reduced by viable, metabolically active cells to the pink, fluorescent compound resorufin.

-

Final Incubation & Readout: The plate is incubated for another 24 hours.[28] The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink (or that shows a significant reduction in fluorescence).[28][29]

Caption: Experimental workflow for MIC determination using the REMA method.

ATP Synthesis Inhibition Assay

This biochemical assay directly measures the effect of diarylquinolines on the ATP synthesis activity of F-ATP synthase in inverted membrane vesicles (IMVs).

Methodology:

-

IMV Preparation: Mycobacterium smegmatis (a non-pathogenic model organism) is grown and harvested. Cells are lysed, and the membrane fraction is isolated and processed to form inverted membrane vesicles, where the F1 domain of ATP synthase faces the external buffer.

-

Assay Reaction: IMVs are suspended in a reaction buffer. A respiratory substrate (e.g., succinate) is added to energize the membrane and generate a proton motive force.[30]

-

Inhibitor Addition: The diarylquinoline compound is added at various concentrations to different reaction tubes.

-

Initiation of Synthesis: ADP and a luciferin/luciferase reagent are added to the reaction.

-

Measurement: The F-ATP synthase uses the PMF to synthesize ATP from the added ADP. The newly synthesized ATP is immediately used by the luciferase enzyme to produce light (bioluminescence). The light output is measured over time using a luminometer.

-

Data Analysis: The rate of ATP synthesis is calculated from the rate of light production. The inhibitory concentration (IC50) of the diarylquinoline is determined by plotting the synthesis rate against the drug concentration.

Conclusion and Future Directions

The diarylquinoline class of antibiotics has revolutionized the treatment of MDR-TB by providing a potent bactericidal agent with a novel mechanism of action. The core mechanism—direct inhibition of the ATP synthase c-ring rotor—is well-established and highlights the vulnerability of mycobacterial energy metabolism.[2][7] Understanding the dual mechanisms of resistance, both on-target (atpE) and off-target (Rv0678), is crucial for stewardship and for designing next-generation compounds that can overcome these pathways.[8] Second-generation diarylquinolines, such as TBAJ-587 and TBAJ-876, show improved potency against both wild-type and resistant strains, offering the potential for more effective and robust treatment regimens.[24][25][31] Future research will focus on optimizing the therapeutic window of these compounds, minimizing off-target effects potentially linked to PMF uncoupling, and developing combination therapies that prevent the emergence of resistance.[22][25]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Diarylquinoline - Wikipedia [en.wikipedia.org]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and this compound against Mycobacterium tuberculosis [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Interpretation of the mechanism of action of antituberculosis drug this compound based on a novel two‐ion theory of energy coupling in ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of the Evidence for Using this compound (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Elements Involved in ATP Hydrolysis Inhibition and ATP Synthesis of Tuberculosis and Nontuberculous Mycobacterial F-ATP Synthase Decipher New Targets for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The uniqueness of subunit α of mycobacterial F-ATP synthases: An evolutionary variant for niche adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Diarylquinolines target subunit c of mycobacterial ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New Mutations in the Mycobacterial ATP Synthase: New Insights into the Binding of the Diarylquinoline TMC207 to the ATP Synthase C-Ring Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Probing the interaction of the diarylquinoline TMC207 with its target mycobacterial ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. web.iitd.ac.in [web.iitd.ac.in]

- 22. Early Evidence Base | EMBO [eeb.embo.org]

- 23. Rates and Mechanisms of Resistance Development in Mycobacterium tuberculosis to a Novel Diarylquinoline ATP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. journals.asm.org [journals.asm.org]

- 26. Genetic Basis for Natural and Acquired Resistance to the Diarylquinoline R207910 in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]

- 29. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Bedaquiline's Potent Action Against Non-Replicating Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bedaquiline, a diarylquinoline antibiotic, represents a paradigm shift in the treatment of tuberculosis, particularly in its efficacy against drug-resistant and persistent forms of Mycobacterium tuberculosis. A key attribute contributing to its success is its potent bactericidal activity against non-replicating mycobacteria, a subpopulation of bacilli that are notoriously tolerant to conventional antibiotics and are a major cause of treatment relapse. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's action on these dormant bacteria. By inhibiting ATP synthase, this compound disrupts the crucial energy metabolism of both actively replicating and quiescent mycobacteria, leading to cell death.[1][2][3] This document consolidates key quantitative data, details essential experimental protocols for studying non-replicating mycobacteria, and visualizes the underlying molecular pathways.

Mechanism of Action: Targeting the Engine of Dormant Bacilli

This compound's primary molecular target is the F1Fo-ATP synthase, a fundamental enzyme responsible for generating adenosine (B11128) triphosphate (ATP), the cell's energy currency.[4] Its mechanism is distinct from all other anti-tubercular agents.

This compound specifically binds to the c-subunit of the Fo rotor ring within the mycobacterial ATP synthase.[5] This binding event physically obstructs the rotation of the c-ring, which is essential for the proton translocation that drives ATP synthesis.[5] By stalling this molecular motor, this compound effectively shuts down the primary source of energy for the bacterium.

Crucially, ATP production via oxidative phosphorylation remains essential for the survival of non-replicating or dormant mycobacteria.[5][6] These persistent bacilli, although metabolically slowed, still require a basal level of ATP to maintain essential cellular functions and viability. This compound's ability to halt ATP synthesis in these low-energy states is a cornerstone of its sterilizing activity.[5][6]

While the immediate effect of this compound is bacteriostasis due to ATP depletion, a delayed bactericidal effect is observed.[1][7] Transcriptional and proteomic analyses reveal that upon this compound exposure, M. tuberculosis initially attempts to compensate by upregulating the dormancy regulon and activating alternative ATP-generating pathways.[1][6] However, the sustained inhibition of the highly efficient ATP synthase ultimately leads to a metabolic collapse and cell death.

Quantitative Efficacy of this compound Against Non-Replicating Mycobacteria

The potency of this compound against non-replicating mycobacteria has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound

| Mycobacterial Species/Strain | Model of Non-Replication | This compound MIC (μg/mL) | Reference |

| M. tuberculosis H37Rv | Hypoxia (Wayne Model) | 0.03 - 0.12 | [8] |

| M. tuberculosis MDR Clinical Isolates | Resazurin Microtiter Assay (REMA) | 0.06 | [9][10] |

| M. avium Complex (MAC) | Broth Microdilution | ≤0.008 - 0.03 | [11] |

| M. tuberculosis Resistant Mutants | REMA | 0.25 - 8.0 | [9][10] |

Table 2: In Vivo Efficacy of this compound in the Cornell Mouse Model of Latent Tuberculosis

| Treatment Regimen | Duration | Outcome | Reference |

| Standard Regimen (RIF+INH+PZA+EMB) | 14 weeks | 90% relapse rate after immunosuppression | [2][12] |

| This compound-containing Regimen (RIF+INH+PZA+BDQ) | 8 weeks | Total organ CFU clearance; 0% relapse rate after immunosuppression | [2][12] |

| Long-Acting Injectable this compound | 12 weeks | ~4.7 log10 reduction in lung CFU | [13] |

Experimental Protocols for Studying Non-Replicating Mycobacteria

Several in vitro models have been developed to simulate the non-replicating state of mycobacteria found in vivo. These are critical for evaluating the efficacy of drugs like this compound against persistent bacilli.

The Wayne Model of Hypoxia

This model simulates the gradual oxygen depletion that mycobacteria encounter within a granuloma.

Protocol:

-

Inoculate M. tuberculosis into Dubos Tween Albumin Broth at a low density.

-

Dispense the culture into screw-cap tubes with a high headspace-to-liquid ratio (e.g., 17 mL in a 20x125 mm tube).

-

Include a magnetic stir bar for gentle agitation.

-

Tightly seal the tubes and incubate at 37°C with slow stirring (e.g., 120 rpm).[14]

-

Oxygen depletion is monitored using a methylene (B1212753) blue indicator, which decolorizes under anaerobic conditions.[14]

-

The culture transitions through two stages of non-replicating persistence (NRP-1 and NRP-2) as oxygen is consumed.[14]

-

Drug susceptibility testing can be performed on cultures in these NRP states.

Streptomycin-Dependent M. tuberculosis 18b Model

This model utilizes a mutant strain of M. tuberculosis that requires streptomycin (B1217042) (STR) for replication.

Protocol:

-

Culture M. tuberculosis strain 18b in Middlebrook 7H9 broth supplemented with 50 µg/mL streptomycin to mid-log phase.[15][16]

-

To induce a non-replicating state, harvest the cells by centrifugation and wash them three times with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80 to remove all streptomycin.[15][16]

-

Resuspend the washed cells in streptomycin-free 7H9 broth. The bacteria will cease to replicate but will remain viable.[15]

-

For drug susceptibility testing, add this compound at various concentrations to the streptomycin-starved culture and incubate for a defined period (e.g., 7 days).[15][16]

-

Determine bacterial viability by plating serial dilutions on streptomycin-containing solid medium and counting colony-forming units (CFUs).[15]

Nutrient Starvation Model

This model simulates the nutrient-poor environment that mycobacteria may encounter within a host.

Protocol:

-

Grow M. tuberculosis to mid-log phase in a complete medium like Middlebrook 7H9.

-

Harvest the bacteria by centrifugation and wash twice with PBS.[17]

-

Resuspend the bacterial pellet in PBS, a carbon- and nutrient-free medium.[17][18]

-

Incubate the suspension at 37°C with gentle agitation for an extended period (e.g., several weeks).[17][19]

-

During this time, the bacteria will enter a non-replicating, persistent state.

-

To test drug efficacy, add this compound to the starved culture and assess viability over time by CFU enumeration.[20]

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

Conclusion

This compound's unique mechanism of targeting ATP synthase provides a powerful tool against non-replicating Mycobacterium tuberculosis, a critical component in achieving durable cures and preventing relapse. The data and protocols presented in this guide underscore its potent activity and provide a framework for further research and development in this area. Understanding the intricate interplay between this compound-induced energy depletion and the mycobacterial stress response is key to optimizing its use and developing next-generation therapies that can effectively eradicate persistent tuberculosis infections.

References

- 1. Delayed bactericidal response of Mycobacterium tuberculosis to this compound involves remodelling of bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 3. research.vu.nl [research.vu.nl]

- 4. Targeting Energy Metabolism in Mycobacterium tuberculosis, a New Paradigm in Antimycobacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proteomic characterization of Mycobacterium tuberculosis subjected to carbon starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]

- 10. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Susceptibility Testing of this compound against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of a Long-Acting Injectable this compound Formulation in a Paucibacillary Mouse Model of Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wayne Model [sohaskey.com]

- 15. Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Streptomycin-Starved Mycobacterium tuberculosis 18b, a Drug Discovery Tool for Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. Frontiers | Mild Nutrient Starvation Triggers the Development of a Small-Cell Survival Morphotype in Mycobacteria [frontiersin.org]

- 20. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Powerhouse: An In-depth Technical Guide to the Molecular Targets of Bedaquiline Beyond ATP Synthase

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of the anti-tuberculosis drug Bedaquiline (BDQ) outside of its primary target, the F1Fo-ATP synthase in Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals interested in the off-target effects, potential for drug repurposing, and mechanisms of resistance and toxicity associated with this compound.

Executive Summary

This compound, a diarylquinoline antibiotic, is a cornerstone in the treatment of multidrug-resistant tuberculosis. Its primary mechanism of action is the potent inhibition of the mycobacterial ATP synthase, leading to a depletion of cellular energy and subsequent bactericidal effects. However, a growing body of evidence reveals that this compound's molecular interactions are not confined to its intended target. This guide delves into these non-ATP synthase targets, summarizing key quantitative data, outlining experimental methodologies used for their identification, and visualizing the involved biological pathways. The principal off-target interactions discussed herein include the human Ether-à-go-go-Related Gene (hERG) potassium channel, human mitochondrial ATP synthase, and its implications in cancer therapy, as well as the molecular basis of resistance mediated by the MmpS5-MmpL5 efflux pump.

Off-Target Inhibition and Cardiotoxicity: The hERG Potassium Channel

A significant clinical concern with this compound is its potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias.[1][2] This adverse effect is primarily attributed to the direct blockade of the hERG potassium channel, which is crucial for cardiac repolarization.[3][4]

Quantitative Data: hERG Channel Inhibition

The inhibitory potency of this compound on the hERG channel has been quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibition.

| Compound | Target | IC50 (µM) | Source |

| This compound | hERG Potassium Channel | 1.6 | [3][5] |

| TBAJ-587 (analogue) | hERG Potassium Channel | 13 | [3] |

TBAJ-587 is a structural analogue of this compound developed to have a reduced affinity for the hERG channel, thereby improving its cardiac safety profile.[3]

Experimental Protocol: Electrophysiological Assessment of hERG Inhibition

The standard method for assessing hERG channel inhibition is the patch-clamp electrophysiology assay .

Objective: To measure the effect of this compound on the potassium current conducted by the hERG channel.

Methodology Outline:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.

-

Cell Preparation: Cells are cultured to an appropriate confluency and then prepared for electrophysiological recording.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The whole-cell configuration is then established, allowing for the control of the cell's membrane potential and the measurement of the resulting ion currents.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG potassium current.

-

Drug Application: this compound, at various concentrations, is perfused over the cell.

-

Data Acquisition and Analysis: The hERG current is measured before and after the application of this compound. The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

Signaling Pathway: Mechanism of QT Prolongation

The blockade of the hERG channel by this compound disrupts the normal flow of potassium ions out of cardiomyocytes during the repolarization phase of the cardiac action potential. This leads to a delay in repolarization, which manifests as a prolonged QT interval on an electrocardiogram (ECG).

This compound's Foray into Oncology: Targeting Cancer Cell Metabolism

Recent research has explored the repurposing of this compound as an anti-cancer agent, particularly against cancer stem-like cells (CSCs).[6][7] The proposed mechanism involves the disruption of mitochondrial function, leading to a metabolic crisis in cancer cells.[6][8]

Quantitative Data: Anti-Cancer Activity

| Cell Type | Assay | IC50 (µM) | Source |

| MCF7-derived CSCs | Mammosphere Assay | ~1 | [6][7] |

| H1299 (NSCLC) | Cytotoxicity Assay (72h) | ~40 | [9] |

Experimental Protocols

Objective: To measure the impact of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[6]

Methodology Outline:

-

Cell Seeding: Cancer cells (e.g., MCF7) are seeded into a Seahorse XF microplate.

-

Drug Treatment: Cells are treated with this compound for a specified duration.

-

Assay Procedure: The Seahorse XFe analyzer performs sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Simultaneously, ECAR is measured to assess glycolytic activity.

-

Data Analysis: OCR and ECAR values are recorded in real-time and analyzed to determine the effect of this compound on cellular metabolism.

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.[6][7]

Methodology Outline:

-

Cell Culture: Cancer cells are cultured in serum-free, non-adherent conditions that promote the growth of mammospheres, which are enriched in CSCs.

-

Drug Treatment: Single-cell suspensions are plated with varying concentrations of this compound.

-

Sphere Formation: The cells are incubated for a period to allow for the formation of mammospheres.

-

Quantification: The number and size of the mammospheres are quantified using microscopy.

-

Data Analysis: The IC50 for the inhibition of mammosphere formation is calculated.

Signaling Pathway: Proposed Anti-Cancer Mechanism

This compound is hypothesized to inhibit the mitochondrial F0F1-ATP synthase in cancer cells, similar to its action in mycobacteria.[6] This leads to a decrease in mitochondrial respiration and ATP production, coupled with an increase in reactive oxygen species (ROS), inducing oxidative stress and ultimately inhibiting the proliferation of cancer stem-like cells.[6][8]

Human Mitochondrial ATP Synthase Inhibition

In addition to its effects on cancer cell mitochondria, this compound has also been shown to be a potent inhibitor of human mitochondrial ATP synthase.[10][11] This lack of selectivity likely contributes to some of its off-target effects.[10]

Quantitative Data: Human Mitochondrial ATP Synthase Inhibition

| Target | Assay | IC50 (µM) | Source |

| Human Mitoplasts ATP Synthase | ATP Synthesis Assay | 0.66 ± 0.05 | [10] |

| Yeast Mitochondria ATP Synthase | ATP Synthesis Assay | 1.1 ± 0.05 | [10] |

Resistance Mechanism: The MmpS5-MmpL5 Efflux Pump

A significant mechanism of low-level this compound resistance in M. tuberculosis does not involve mutation of the drug's primary target, but rather the upregulation of an efflux pump that actively removes the drug from the bacterial cell.[12][13][14] This process is controlled by the transcriptional repressor Rv0678.[15][16]

Experimental Protocol: Efflux Pump Activity Assay

Objective: To determine if a bacterial strain exhibits increased efflux pump activity.

Methodology Outline:

-

Bacterial Strains: Wild-type and suspected this compound-resistant strains of M. tuberculosis or a surrogate species like M. smegmatis are used.

-

Fluorescent Dye Accumulation: A fluorescent substrate of the efflux pump (e.g., ethidium (B1194527) bromide) is added to the bacterial cultures.

-

Measurement of Fluorescence: The intracellular accumulation of the fluorescent dye is measured over time using a fluorometer. Strains with upregulated efflux pumps will show lower intracellular fluorescence due to the active removal of the dye.

-

Confirmation with Efflux Pump Inhibitors: The assay can be repeated in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in fluorescence in the presence of the inhibitor confirms that the low accumulation is due to efflux pump activity.

Regulatory Pathway: Upregulation of the MmpS5-MmpL5 Efflux Pump

Mutations in the rv0678 gene, which encodes a transcriptional repressor, are a common cause of this compound resistance.[12][14] These mutations lead to a non-functional repressor protein, which can no longer bind to the promoter region of the mmpS5-mmpL5 operon.[15] This de-repression results in the overexpression of the MmpS5 and MmpL5 proteins, which form an efflux pump that expels this compound from the cell, thereby reducing its intracellular concentration and efficacy.[12][13]

Conclusion

While this compound's primary therapeutic value stems from its potent inhibition of mycobacterial ATP synthase, its interactions with other molecular targets have significant clinical and research implications. The off-target inhibition of the hERG channel underscores the importance of cardiac monitoring during this compound therapy and drives the development of safer analogues. The drug's ability to disrupt the metabolism of cancer stem-like cells opens exciting avenues for its repurposing in oncology. Furthermore, understanding the efflux-mediated resistance mechanism is crucial for developing strategies to preserve this compound's long-term efficacy against multidrug-resistant tuberculosis. Continued investigation into the polypharmacology of this compound will be vital for optimizing its clinical use and exploring its full therapeutic potential.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Adverse effects of this compound in patients with extensively drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Optimizing this compound for cardiotoxicity by structure based virtual screening, DFT analysis and molecular dynamic simulation studies to identify selective MDR-TB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dialkoxypyridine analogues of this compound are potent antituberculosis agents with minimal inhibition of the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pa-824.com [pa-824.com]

- 9. Repurposing this compound for Effective Non-Small Cell Lung Cancer (NSCLC) Therapy as Inhalable Cyclodextrin-Based Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the yeast and human mitochondrial ATP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Structural and functional analysis of the Mycobacterium tuberculosis MmpS5L5 efflux pump presages a pathway to increased this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intricate link between siderophore secretion and drug efflux in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Preclinical Profile of Bedaquiline: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, targeting ATP synthase in Mycobacterium tuberculosis, has made it a cornerstone of modern TB therapy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a valuable resource for researchers and drug development professionals. We will delve into its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models, its efficacy in preclinical settings, and the experimental protocols utilized in these critical studies.

Pharmacokinetics: A Summary of Preclinical Data

The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive tissue distribution, and a long terminal half-life. Metabolism is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, leading to the formation of a less active N-monodesmethyl metabolite (M2).[1][2] The following tables summarize the key pharmacokinetic parameters of this compound and its M2 metabolite in various preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference(s) |

| Mouse | 160 | Intramuscular (LAI) | ~1500 (peak) | ~24 | Not Reported | Long-acting | [3] |

| Rat | 10 | Oral | 482 ± 170 | 7.2 ± 5.2 | 6137 ± 1542 (AUC₀-∞) | 10.3 ± 4.4 | [4][5] |

| Rat (Diabetic) | 10 | Oral | 259 ± 77 | Not Reported | 3673 ± 1493 (AUC₀-∞) | Not Reported | [4][5] |

| Dog | 10 (fumarate) | Oral | 200 ± 168 | 3.5 | 7515 ± 5297 | 115 (n=2) | [6] |

| Dog | 10 (benzoate) | Oral | 193 ± 168 | 8.75 | 6800 ± 4800 | 107 (n=1) | [6] |

| Dog | 10 (maleate) | Oral | 195 ± 168 | 8.0 | 6643 ± 4700 | 126 | [6] |

LAI: Long-Acting Injectable. Data are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of M2 Metabolite in Preclinical Models

| Species | Dose (mg/kg this compound) | Route | Cmax (ng/mL) | Tmax (h) | M2 to this compound AUC Ratio | Reference(s) |

| Mouse | 160 | Intramuscular (LAI) | ~750 (peak) | ~168 | Not Reported | [3] |

| Dog | 10 (fumarate) | Oral | 17.5 | 37.5 | ~1.0 | [6] |

| Dog | 10 (benzoate) | Oral | Not Reported | Not Reported | ~0.92 | [6] |

| Dog | 10 (maleate) | Oral | Not Reported | Not Reported | ~0.91 | [6] |

Pharmacodynamics: Efficacy in Preclinical Models of Tuberculosis

This compound has demonstrated potent bactericidal and sterilizing activity in various preclinical models of tuberculosis. Its efficacy extends to both drug-susceptible and drug-resistant strains of M. tuberculosis.

Table 3: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Strain | Method | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| M. tuberculosis H37Rv | MGIT 960 | 0.125-0.5 (QC Range) | - | [7] |

| M. abscessus complex | Broth Microdilution | 0.06 | 0.12 | [8][9] |

| M. avium complex | Broth Microdilution | 0.03 | ≤0.25 | [10] |

MIC: Minimum Inhibitory Concentration; MGIT: Mycobacteria Growth Indicator Tube; QC: Quality Control.

In Vivo Efficacy:

In the widely used Cornell mouse model, a this compound-containing regimen demonstrated superior sterilizing activity compared to the standard regimen, achieving total organ CFU clearance at 8 weeks versus 14 weeks for the standard of care.[11] Importantly, the this compound regimen eradicated persistent bacilli, leading to no disease relapse after immunosuppression.[11] In a paucibacillary mouse model of latent TB infection, a long-acting injectable formulation of this compound showed sustained antituberculosis activity for up to 12 weeks.[12][13]

Experimental Protocols

In Vivo Efficacy in a Mouse Model of Tuberculosis

A common experimental design to assess the in vivo efficacy of this compound involves the following steps:

-

Animal Model: Female BALB/c mice are commonly used.[11]

-

Infection: Mice are infected intravenously via the tail vein with a standardized inoculum of M. tuberculosis (e.g., 1.2 × 10⁵ CFU of mouse-passaged H37Rv).[11]

-

Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.

-

Drug Administration: this compound is administered orally by gavage, typically 5 days a week. A common dosage is 25 mg/kg. It is often part of a combination regimen.[11]

-

Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. The bacterial load (CFU) is determined by plating serial dilutions of the homogenates on selective agar (B569324) medium.

-

Relapse Assessment (Cornell Model): Following the completion of treatment, a subset of mice that are culture-negative are immunosuppressed (e.g., with hydrocortisone (B1673445) for 8 weeks) to induce disease relapse. The rate of relapse is determined by culturing lung and spleen homogenates.[11]

In Vitro Susceptibility Testing (Broth Microdilution)

The in vitro activity of this compound against M. tuberculosis and other nontuberculous mycobacteria is typically determined using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

-

Media: Cation-adjusted Mueller-Hinton broth is commonly used.[14]

-

Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture.

-

Drug Dilutions: Serial twofold dilutions of this compound are prepared in the broth in microtiter plates.

-

Incubation: The plates are inoculated with the bacterial suspension and incubated at the appropriate temperature and for a sufficient duration (e.g., several days to weeks depending on the mycobacterial species).

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[8]

Mechanism of Action and Toxicity Pathways

ATP Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of the proton pump of mycobacterial ATP synthase, an enzyme crucial for cellular energy production.[1] this compound binds to the c-subunit of the F₀ rotor of ATP synthase, effectively stalling its rotation and halting ATP synthesis. This leads to a depletion of cellular energy and ultimately, bacterial cell death.[12][15]

Caption: Mechanism of this compound's inhibition of mycobacterial ATP synthase.

Cardiotoxicity: hERG Channel Inhibition

A notable adverse effect associated with this compound is cardiotoxicity, specifically QT interval prolongation. This is primarily due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[14][16]

Caption: Pathway of this compound-induced hERG channel inhibition and cardiotoxicity.

Phospholipidosis

This compound is a cationic amphiphilic drug, a class of compounds known to induce phospholipidosis. This is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids (B1166683). The positively charged amine group of this compound becomes protonated within the acidic environment of the lysosome, leading to its accumulation. This is thought to interfere with the normal degradation of phospholipids by lysosomal enzymes.[13]

Caption: Proposed mechanism of this compound-induced phospholipidosis.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel anti-tuberculosis drug candidate like this compound follows a structured workflow to assess its potential for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Extrapolation of lung pharmacokinetics of this compound across species using physiologically-based pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and Bactericidal Activity of this compound in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Susceptibility Testing of this compound against Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Relationship between Plasma and Intracellular Concentrations of this compound and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging mechanisms of drug-induced phospholipidosis [ouci.dntb.gov.ua]

Bedaquiline Analogues: A Technical Guide to Their Antimycobacterial Potential

For Researchers, Scientists, and Drug Development Professionals